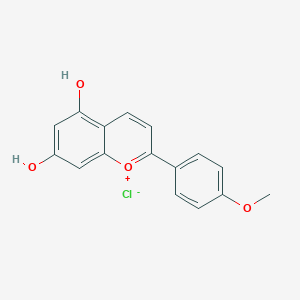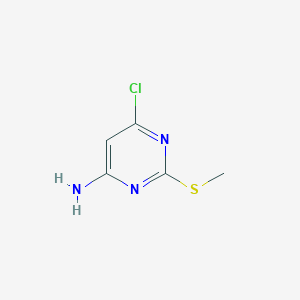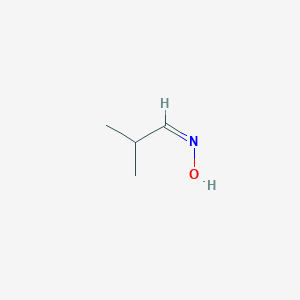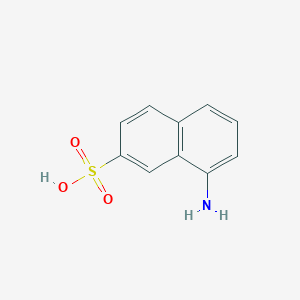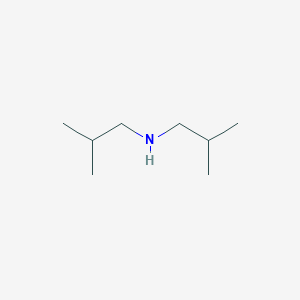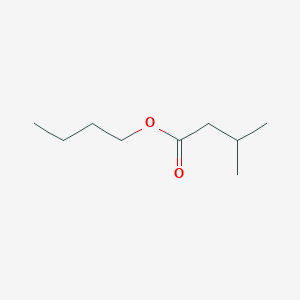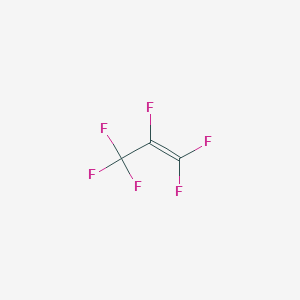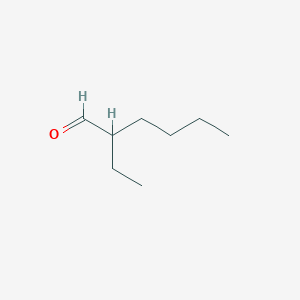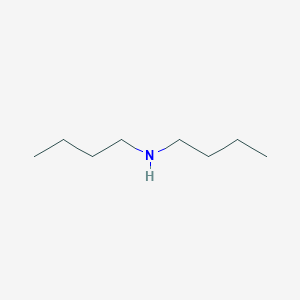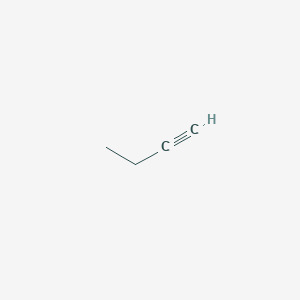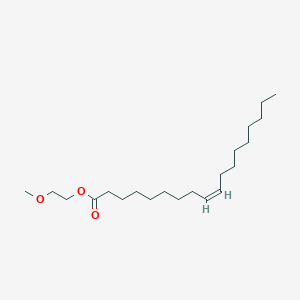
2-Methoxyethyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl oleate is a chemical compound that belongs to the family of oleic acid esters. It is a clear, colorless liquid that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl oleate is not fully understood. However, it is believed that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical and Physiological Effects:
Studies have shown that 2-Methoxyethyl oleate can affect various biochemical and physiological processes in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methoxyethyl oleate in lab experiments is its ability to solubilize hydrophobic drugs. This makes it a useful carrier for drug delivery systems. However, one of the limitations of using this compound is its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methoxyethyl oleate. One area of interest is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The most common method for synthesizing 2-Methoxyethyl oleate is by esterification of oleic acid with methoxyethanol in the presence of a catalyst. This reaction can be carried out under mild conditions and produces a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl oleate has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been used as a carrier for drug delivery systems due to its ability to solubilize hydrophobic drugs.
Eigenschaften
CAS-Nummer |
111-10-4 |
|---|---|
Produktname |
2-Methoxyethyl oleate |
Molekularformel |
C21H40O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2-methoxyethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10- |
InChI-Schlüssel |
UFARNTYYPHYLGN-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC |
Andere CAS-Nummern |
111-10-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





